molecular formula C20H17N3O4 B2587468 methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate CAS No. 866049-41-4

methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate

Cat. No. B2587468
CAS RN: 866049-41-4
M. Wt: 363.373
InChI Key: OCXYVCAZDZGPRV-UHFFFAOYSA-N
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Description

Methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate, also known as MTPBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure Analysis

Studies on anticonvulsant enaminones have shown detailed analysis of hydrogen bonding and molecular structures, which are crucial for understanding the bioactive conformation of compounds similar to the one (Kubicki, Bassyouni, & Codding, 2000). Such structural analyses are vital for the development of pharmaceuticals, particularly in understanding how these compounds interact at the molecular level.

Synthesis and Crystal Structure

The synthesis and crystal structure of pyridazinone derivatives, as explored in various studies, provide insights into the chemical reactivity and the potential for creating novel molecules with targeted properties (Zaoui et al., 2019). These methodologies could be applied to the synthesis and structural determination of the compound , contributing to the development of new materials or drugs.

Novel Compound Synthesis

Research on the synthesis of novel compounds, including those with pyridazinone skeletons, highlights the potential of methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate for the development of new therapeutic agents. The processes involved in creating these compounds can offer valuable insights into synthesizing and characterizing similar molecules (Koza et al., 2013).

Chemical Modification for Enhanced Properties

The modification of molecular structures to optimize biological properties, as explored in the study of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, demonstrates a pathway to enhancing the analgesic properties of related compounds. This research approach could be applicable to this compound, aiming to improve its pharmacological profile (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

properties

IUPAC Name

methyl 4-[3-[(2-methylphenyl)carbamoyl]-4-oxopyridazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13-5-3-4-6-16(13)21-19(25)18-17(24)11-12-23(22-18)15-9-7-14(8-10-15)20(26)27-2/h3-12H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXYVCAZDZGPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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